Pyrido[3,4-b]pyrazin-7-amine
Overview
Description
Pyrido[3,4-b]pyrazin-7-amine is a useful research compound. Its molecular formula is C7H6N4 and its molecular weight is 146.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Optoelectronic Applications
Pyrido[3,4-b]pyrazin-7-amine derivatives have significant applications in the field of optoelectronics. For instance, pyrido[2,3-b]pyrazine-based molecules show potential for use in organic electronics due to their aggregation-induced emission (AIE) features and formation of nanoparticles, as confirmed by detailed studies including DLS and FEG-SEM analysis. These molecules exhibit high thermal stability and low band gap, making them suitable for applications in optoelectronic devices (Kapse et al., 2022). Similarly, another study on donor-acceptor based pyrido[2,3-b]pyrazine amine derivatives highlights their potential as emitter and ambipolar charge transport materials in organic electronics due to their efficient solid state emission and comparable HOMO and LUMO energy levels (Mahadik et al., 2021).
Synthesis and Chemical Properties
Research on the synthesis and chemical properties of this compound derivatives reveals their versatility. A study focusing on the synthesis of dipyrrolopyrazine derivatives involving regio-selective amination reactions of dihalo-pyrrolopyrazines showcases the adaptability of these compounds in creating materials for optoelectronic applications, with an emphasis on their optical and thermal properties (Meti et al., 2017). Additionally, the conjugated pyrido[3,4-b]pyrazine-based donor-acceptor copolymers synthesized through Suzuki and Stille coupling polymerizations demonstrate tunable optical absorption bands and ambipolar redox properties, which are important for field-effect carrier mobilities (Wu et al., 2008).
Antimicrobial and Antioxidant Activities
Some derivatives of this compound have been found to exhibit antimicrobial and antioxidant activities. A study synthesizing new indole analogues containing pyrido[2,3-d]pyrimidin-4-amines and pyrazolo[3,4-b]pyridin-3-amines reported significant antibacterial, antifungal, and antioxidant activities for certain compounds, which may have potential applications in medicinal chemistry (Saundane et al., 2013).
Catalytic Synthesis
This compound derivatives have been synthesized through various catalytic methods. A study on the synthesis of pyrido[2,3-e]pyrrolo[1,2-a]pyrazine derivatives via tandem iminium cyclization and Smiles rearrangement presents an efficient methodology for preparing a library of diversified pyrido[2,3-e]pyrrolo[1,2-a]pyrazine derivatives (Xiang et al., 2008).
Properties
IUPAC Name |
pyrido[3,4-b]pyrazin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c8-7-3-5-6(4-11-7)10-2-1-9-5/h1-4H,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYHJKILSRMGPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=NC(=CC2=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10663625 | |
Record name | Pyrido[3,4-b]pyrazin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10663625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91673-74-4 | |
Record name | Pyrido[3,4-b]pyrazin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10663625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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